ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate
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Overview
Description
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, employing high-throughput screening for catalyst optimization, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the sulfonamide group can yield an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Receptor Binding: The aromatic rings and pyrazole moiety can interact with receptor proteins, potentially modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-methyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 3-(3-methyl-5-(N-(p-chlorophenyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C21H22N4O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 3-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O5S/c1-4-30-21(27)15-6-5-7-17(12-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-16-10-8-13(2)9-11-16/h5-12,25H,4H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
CMUFXQRMAZRMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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